![molecular formula C17H17N5O2 B2641091 (6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2309801-50-9](/img/structure/B2641091.png)
(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
Indole and imidazole are both important heterocyclic compounds. Indole is a benzopyrrole, which means it consists of a benzene ring fused to a pyrrole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . These structures are found in many biologically active compounds and drugs .
Synthesis Analysis
The synthesis of indole and imidazole derivatives is a topic of great interest in medicinal chemistry due to their wide range of biological activities . Various synthetic routes have been developed, many of which involve the formation of the heterocyclic ring through cyclization reactions .Molecular Structure Analysis
The molecular structure of indole and imidazole derivatives can vary greatly depending on the substituents attached to the heterocyclic ring . These substituents can significantly influence the physical and chemical properties of the compounds, as well as their biological activity .Chemical Reactions Analysis
Indole and imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of electron-rich nitrogen atoms in their structures . These reactions can be used to further modify the compounds and tune their properties .Physical And Chemical Properties Analysis
The physical and chemical properties of indole and imidazole derivatives can be influenced by the substituents attached to the heterocyclic ring. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound’s solubility, boiling point, and other properties .Scientific Research Applications
Anticancer Activity
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They play a crucial role in cell biology and have shown various biologically vital properties.
Antimicrobial Activity
Indole derivatives have also been used in the treatment of various microbial infections . Their antimicrobial properties make them useful in combating a variety of bacterial and fungal infections.
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of conditions, from neurological disorders to metabolic diseases.
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . They have been used in the treatment of various viral infections, including influenza and Coxsackie B4 virus.
Anti-inflammatory Activity
Indole derivatives have anti-inflammatory properties . They can be used to treat conditions characterized by inflammation, such as arthritis and autoimmune diseases.
Antidiabetic Activity
Indole derivatives have been used in the treatment of diabetes . They can help regulate blood sugar levels and improve insulin sensitivity.
Antimalarial Activity
Indole derivatives have shown potential as antimalarial agents . They can be used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites.
Anticholinesterase Activities
Indole derivatives have anticholinesterase activities . This makes them potentially useful in the treatment of conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine in the brain.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . They are found in many important synthetic drug molecules and have shown clinical and biological applications .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways due to their ability to interact with multiple targets. These can include pathways involved in inflammation, cancer, viral infections, and more .
Pharmacokinetics
The ADME properties of indole derivatives can also vary greatly depending on their specific structure. Factors such as their size, charge, and hydrophobicity can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Future Directions
Given the wide range of biological activities exhibited by indole and imidazole derivatives, these compounds continue to be a focus of research in medicinal chemistry . Future work will likely involve the development of new synthetic routes to these compounds, as well as the exploration of their potential as therapeutic agents for various diseases .
properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-13-3-2-11-6-15(21-14(11)7-13)17(23)22-9-12(10-22)20-16-8-18-4-5-19-16/h2-8,12,21H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZWWCTUIJAUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)NC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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